molecular formula C12H8ClNOS B13978263 8-Chloro-10H-phenothiazin-2-ol CAS No. 5909-61-5

8-Chloro-10H-phenothiazin-2-ol

Cat. No.: B13978263
CAS No.: 5909-61-5
M. Wt: 249.72 g/mol
InChI Key: IVVXEUJFLBKGHN-UHFFFAOYSA-N
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Description

8-Chloro-10H-phenothiazin-2-ol is a chemical compound with the molecular formula C12H8ClNOS. It belongs to the phenothiazine class of compounds, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry . This compound is characterized by the presence of a chlorine atom at the 8th position and a hydroxyl group at the 2nd position on the phenothiazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-10H-phenothiazin-2-ol typically involves the chlorination of phenothiazine derivatives. One common method is the reaction of phenothiazine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 8th position .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes using similar methods as described above. The reaction conditions are optimized to maximize yield and purity, and the product is purified through recrystallization or other suitable techniques .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-10H-phenothiazin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

Mechanism of Action

The mechanism of action of 8-Chloro-10H-phenothiazin-2-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

8-chloro-10H-phenothiazin-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNOS/c13-7-1-3-11-9(5-7)14-10-6-8(15)2-4-12(10)16-11/h1-6,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVXEUJFLBKGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC3=C(S2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00347245
Record name 8-Chloro-10H-phenothiazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.72 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5909-61-5
Record name 8-Chloro-10H-phenothiazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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